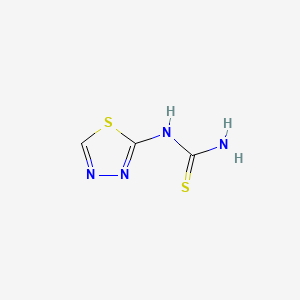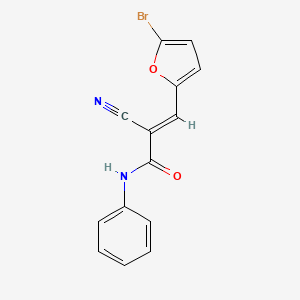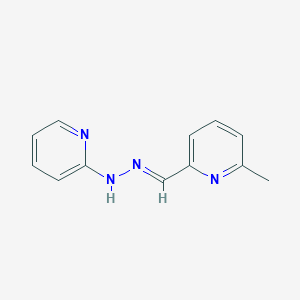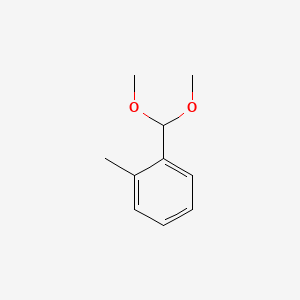![molecular formula C8H7F3N2O2 B1657901 [2-Nitro-4-(trifluoromethyl)phenyl]methanamine CAS No. 58579-56-9](/img/structure/B1657901.png)
[2-Nitro-4-(trifluoromethyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Nitro-4-(trifluoromethyl)phenyl]methanamine: is an organic compound characterized by the presence of a benzenemethanamine core substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile: This method involves the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile under base or acid catalysis to produce 2-nitro-4-trifluoromethyl benzamide.
Heating with Cyanide and Catalysts: Another method involves heating 3-nitro-4-chlorobenzotrifluoride with cyanide and catalysts such as cuprous bromide and nickel bromide in a solvent like N-methyl-2-pyrrolidone.
Industrial Production Methods: The industrial production of benzenemethanamine, 2-nitro-4-(trifluoromethyl)- typically follows the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Substitution: The trifluoromethyl group can be involved in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceutical compounds.
Industry:
Mechanism of Action
The mechanism of action of benzenemethanamine, 2-nitro-4-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase, which plays a crucial role in the biosynthesis of plastoquinone in plants . This inhibition disrupts the electron transport chain, leading to the death of the plant.
Comparison with Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl and nitro substituents but differs in the functional group attached to the benzene ring.
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Another similar compound with a sulfonyl chloride group instead of the amine group.
Uniqueness:
[2-Nitro-4-(trifluoromethyl)phenyl]methanamine: is unique due to the presence of both an amine and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. The trifluoromethyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
58579-56-9 |
|---|---|
Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.15 |
IUPAC Name |
[2-nitro-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-2-1-5(4-12)7(3-6)13(14)15/h1-3H,4,12H2 |
InChI Key |
YEPQBZHQKFWZPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CN |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(5-iodofuran-2-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657818.png)
![ethyl 2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657821.png)
![dimethyl 2-[(E)-2-methyl-3-morpholin-4-ylprop-2-enylidene]propanedioate](/img/structure/B1657822.png)
![ethyl (2Z)-7-methyl-2-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657823.png)
![ethyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657825.png)
![ethyl 2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657826.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657831.png)


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B1657835.png)

![N-[(phenylsulfanyl)methyl]benzamide](/img/structure/B1657840.png)

